molecular formula C10H11F2NO3 B6264076 2-[2-(difluoromethoxy)phenyl]-2-(methylamino)acetic acid CAS No. 1192660-42-6

2-[2-(difluoromethoxy)phenyl]-2-(methylamino)acetic acid

Cat. No. B6264076
CAS RN: 1192660-42-6
M. Wt: 231.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid, or DFMA, is a synthetic organic compound that has a wide range of applications in scientific research. This compound is a common building block for organic synthesis and is used in the production of various pharmaceuticals. DFMA is also used to study the effects of various biochemical and physiological processes in laboratory experiments.

Scientific Research Applications

DFMA is widely used in scientific research due to its wide range of applications. It is used to study the effects of various biochemical and physiological processes in laboratory experiments. It is also used in the production of various pharmaceuticals. In addition, DFMA is used as a building block for organic synthesis.

Mechanism of Action

DFMA is a synthetic organic compound that has a wide range of applications in scientific research. It acts as a building block for organic synthesis and is used to study the effects of various biochemical and physiological processes in laboratory experiments. It acts as a prodrug and is metabolized in the body to form the active compound 2-methylaminoacetic acid. This compound is then further metabolized to form various other compounds such as 2-aminobutyric acid, 2-aminopropionic acid, and 2-amino-2-methylbutyric acid. These compounds have various biochemical and physiological effects.
Biochemical and Physiological Effects
DFMA has various biochemical and physiological effects. It acts as a prodrug and is metabolized in the body to form the active compound 2-methylaminoacetic acid. This compound is then further metabolized to form various other compounds such as 2-aminobutyric acid, 2-aminopropionic acid, and 2-amino-2-methylbutyric acid. These compounds have various biochemical and physiological effects. For example, 2-aminobutyric acid is an inhibitory neurotransmitter that is involved in the regulation of sleep and wakefulness. 2-aminopropionic acid is an excitatory neurotransmitter that is involved in the regulation of muscle contraction and relaxation. 2-amino-2-methylbutyric acid is an inhibitory neurotransmitter that is involved in the regulation of anxiety and mood.

Advantages and Limitations for Lab Experiments

DFMA has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound to produce. It is also a versatile compound that can be used in a wide range of experiments. However, it is important to note that DFMA is a highly reactive compound and can cause unwanted side reactions if not used carefully. It is also important to note that DFMA has a relatively short shelf life and must be stored in a cool, dry place.

Future Directions

The future directions for the use of DFMA in scientific research are numerous. One potential direction is the development of new pharmaceuticals that utilize DFMA as a building block for organic synthesis. Additionally, DFMA could be used to study the effects of various biochemical and physiological processes in laboratory experiments. Finally, DFMA could be used to develop new compounds that have various biochemical and physiological effects. These compounds could then be used to study the effects of various diseases or conditions.

Synthesis Methods

DFMA is synthesized through a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 3-amino-2-methyl-2-propanol to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the aldehyde product. The aldehyde product is then reacted with 2,2-difluoromethoxy-1,3-dichloropropane to form the desired DFMA product. This reaction is often carried out in the presence of a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(difluoromethoxy)phenyl]-2-(methylamino)acetic acid involves the reaction of 2-(difluoromethoxy)benzaldehyde with methylamine followed by the addition of a carboxyl group to form the final product.", "Starting Materials": [ "2-(difluoromethoxy)benzaldehyde", "methylamine", "carbon dioxide", "hydrogen gas", "palladium catalyst" ], "Reaction": [ "Step 1: 2-(difluoromethoxy)benzaldehyde is reacted with excess methylamine in the presence of hydrogen gas and a palladium catalyst to form 2-(difluoromethoxy)phenyl)methylamine.", "Step 2: The resulting amine is then reacted with carbon dioxide in the presence of a base to form the corresponding carboxylic acid, 2-[2-(difluoromethoxy)phenyl]-2-(methylamino)acetic acid." ] }

CAS RN

1192660-42-6

Product Name

2-[2-(difluoromethoxy)phenyl]-2-(methylamino)acetic acid

Molecular Formula

C10H11F2NO3

Molecular Weight

231.2

Purity

93

Origin of Product

United States

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